3-(Difluoro(1-methylcyclopropyl)methyl)aniline
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Overview
Description
3-(Difluoro(1-methylcyclopropyl)methyl)aniline is an organic compound with the molecular formula C11H13F2N. This compound features a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoro(1-methylcyclopropyl)methyl)aniline typically involves the introduction of the difluoromethyl group into the cyclopropyl ring, followed by the attachment of the aniline moiety. One common method is the difluoromethylation of cyclopropyl intermediates using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoro(1-methylcyclopropyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-(Difluoro(1-methylcyclopropyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Difluoro(1-methylcyclopropyl)methyl)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoro(1-methylcyclopropyl)methyl)phenol
- 3-(Difluoro(1-methylcyclopropyl)methyl)benzene
- 3-(Difluoro(1-methylcyclopropyl)methyl)pyridine
Uniqueness
3-(Difluoro(1-methylcyclopropyl)methyl)aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-[difluoro-(1-methylcyclopropyl)methyl]aniline |
InChI |
InChI=1S/C11H13F2N/c1-10(5-6-10)11(12,13)8-3-2-4-9(14)7-8/h2-4,7H,5-6,14H2,1H3 |
InChI Key |
HLCFITXELXMSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C2=CC(=CC=C2)N)(F)F |
Origin of Product |
United States |
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